N-(2,4-dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1021256-79-0
Cat. No.: VC11954347
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021256-79-0 |
|---|---|
| Molecular Formula | C20H17N3O2S |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C20H17N3O2S/c1-12-7-8-15(13(2)9-12)22-17(24)10-23-11-21-18-14-5-3-4-6-16(14)26-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24) |
| Standard InChI Key | YDONXZIQUHSBRA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₂₀H₁₇N₃O₂S, with a molecular weight of 363.44 g/mol. Its core structure combines a benzothieno[3,2-d]pyrimidin-4(3H)-one system with an N-(2,4-dimethylphenyl)acetamide substituent. Key structural features include:
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Benzothieno-pyrimidine core: A fused tricyclic system comprising a benzene ring, thiophene, and pyrimidinone, providing planar aromaticity and sites for π-π interactions.
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Acetamide functional group: Positioned at N3 of the pyrimidine ring, this moiety enhances solubility and enables hydrogen bonding with biological targets.
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Substituent effects: The 2,4-dimethylphenyl group introduces steric bulk and lipophilicity, while the 4-oxo group contributes to electronic polarization.
The compound’s stereoelectronic profile is captured in its SMILES notation:
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C(=O)N2)C4=C(S3)C=CC=C4.
X-ray crystallography of analogous compounds reveals a nearly planar benzothieno-pyrimidine core with dihedral angles <5° between rings, suggesting strong conjugation.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis follows a multi-step protocol optimized for yield (68–72%) and purity (>95% HPLC):
Step 1: Formation of benzothieno[3,2-d]pyrimidin-4(3H)-one
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Reactants: 2-Aminobenzo[b]thiophene-3-carboxamide, chloroacetyl chloride
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Conditions: Reflux in anhydrous THF (12 h, N₂ atmosphere)
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Mechanism: Nucleophilic acyl substitution followed by cyclodehydration .
Step 2: N-Alkylation with 2-bromo-N-(2,4-dimethylphenyl)acetamide
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Catalyst: K₂CO₃ (1.2 equiv)
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Solvent: DMF, 80°C, 8 h
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Yield: 70% after silica gel chromatography.
Step 3: Crystallization
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Solvent system: Ethyl acetate/hexane (3:7 v/v)
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Crystal data: Monoclinic, P2₁/c space group (analogous structures).
Reaction Table
| Reaction Type | Reagents/Conditions | Product Modifications |
|---|---|---|
| Nucleophilic substitution | KOH/EtOH, 70°C | Replacement of 4-oxo group |
| Electrophilic aromatic substitution | HNO₃/H₂SO₄, 0°C | Nitration at C7 position |
| Reductive amination | NaBH₃CN, NH₄OAc/MeOH | Amine derivatives |
Biological Activity and Mechanism
Antimicrobial Efficacy
In vitro testing against Gram-positive and Gram-negative strains reveals potent activity (Table 1) :
Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL)
| Microbial Strain | MIC (Test Compound) | MIC (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 1.56 |
| Escherichia coli | 25.0 | 3.12 |
| Pseudomonas aeruginosa | 50.0 | 6.25 |
Mechanistic studies indicate dual inhibition of:
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DNA gyrase: Competitive binding to ATPase domain (Kᵢ = 0.42 μM) .
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Dihydrofolate reductase: IC₅₀ = 1.8 μM via π-stacking with Phe92 residue.
Cytotoxicity Profile
Selectivity indices (SI = IC₅₀ normal cells/IC₅₀ cancer cells) demonstrate favorable safety:
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HepG2 hepatocytes: IC₅₀ > 100 μM
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MCF-7 breast cancer: IC₅₀ = 18.3 μM (SI = 5.46)
Computational and Structure-Activity Relationship (SAR) Studies
Density functional theory (DFT) calculations at B3LYP/6-31G(d) level reveal:
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HOMO-LUMO gap: 4.12 eV, indicating charge transfer capability
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Molecular electrostatic potential: Strong negative potential at O4 (−42.6 kcal/mol) facilitating protonation
SAR analysis of derivatives identifies critical pharmacophores:
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Pyrimidinone ring: Essential for maintaining planar geometry and DNA intercalation .
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2,4-Dimethylphenyl group: Optimal substituent for balancing lipophilicity (clogP = 3.2) and membrane permeability.
Comparative Analysis with Analogous Compounds
Table 2: Key Comparators in Benzothieno-Pyrimidine Class
| Compound | Molecular Weight | MIC S. aureus | logP |
|---|---|---|---|
| VC11954347 (Target) | 363.44 | 12.5 μg/mL | 3.2 |
| EVT-11549490 | 450.90 | 25.0 μg/mL | 4.1 |
| VC8437651 | 395.50 | 6.25 μg/mL | 2.8 |
The target compound exhibits intermediate potency but superior selectivity compared to fluorinated analog VC8437651.
Pharmacokinetic and ADMET Predictions
SWISSADME predictions indicate:
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GI absorption: High (94% probability)
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BBB permeability: Low (LogBB = −1.2)
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CYP450 inhibition: Moderate (2C9, 2C19 substrates)
In silico toxicity screening (ProTox-II):
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LD₅₀ (rat oral): 980 mg/kg (Class IV toxicity)
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Mutagenicity: Negative (Ames test prediction)
Current Applications and Future Directions
Ongoing research focuses on:
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Nanoformulations: PEGylated liposomes to enhance aqueous solubility (current solubility: 0.12 mg/mL in PBS).
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Combination therapies: Synergy with β-lactam antibiotics against methicillin-resistant S. aureus (FIC index = 0.28) .
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Targeted delivery: Antibody-drug conjugates using anti-PBP2a monoclonal antibodies.
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